molecular formula C5H11FO B14749487 1-(Fluoromethoxy)butane CAS No. 592-83-6

1-(Fluoromethoxy)butane

Cat. No.: B14749487
CAS No.: 592-83-6
M. Wt: 106.14 g/mol
InChI Key: BRPRTPSUFGKAIC-UHFFFAOYSA-N
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Description

1-(Fluoromethoxy)butane (CAS: Not explicitly provided in evidence) is a fluorinated ether derivative with the molecular formula C₅H₁₁FO. Structurally, it consists of a butane chain with a fluoromethoxy (-OCH₂F) group attached to the first carbon. This compound is of interest in organic synthesis and materials science due to the unique electronic and steric effects imparted by the fluorine atom, which can enhance stability, alter boiling points, and influence reactivity compared to non-fluorinated analogs .

Properties

CAS No.

592-83-6

Molecular Formula

C5H11FO

Molecular Weight

106.14 g/mol

IUPAC Name

1-(fluoromethoxy)butane

InChI

InChI=1S/C5H11FO/c1-2-3-4-7-5-6/h2-5H2,1H3

InChI Key

BRPRTPSUFGKAIC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Fluoromethoxy)butane can be achieved through several routes. One common method involves the reaction of butyl alcohol with fluoromethyl ether under specific conditions. The reaction typically requires the presence of a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-(Fluoromethoxy)butane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethoxy group with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields fluorinated alcohols, while reduction with lithium aluminum hydride produces hydrocarbons .

Scientific Research Applications

1-(Fluoromethoxy)butane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: In biological research, this compound is used as a probe to study enzyme activity and metabolic pathways.

    Medicine: This compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-(Fluoromethoxy)butane involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The fluoromethoxy group can form hydrogen bonds and van der Waals interactions with amino acid residues, affecting the enzyme’s activity .

In chemical reactions, the fluoromethoxy group can participate in various interactions, such as nucleophilic substitution and electrophilic addition. These interactions are influenced by the electron-withdrawing nature of the fluorine atom, which affects the compound’s reactivity and stability .

Comparison with Similar Compounds

1-(Fluoromethoxy)butane vs. 1-(1-Butoxyethoxy)butane

  • Functional Groups :
    • This compound: Contains a fluoromethoxy group (-OCH₂F).
    • 1-(1-Butoxyethoxy)butane (CAS: 871-22-7): Features a butoxyethoxy group (-OCH₂CH₂OCH₂CH₂CH₂CH₃).
  • 1-(1-Butoxyethoxy)butane is stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents .
  • Toxicity :
    • Both compounds lack comprehensive ecological and chronic toxicity data, but 1-(1-Butoxyethoxy)butane is classified under EU-GHS/CLP as Category 4 for acute oral, dermal, and inhalation toxicity .

Comparison with Halogenated Alkanes: 1-Bromobutane

  • Functional Groups :
    • 1-Bromobutane (CAS: 109-65-9): A halogenated alkane with a bromine atom on the terminal carbon.
  • Reactivity :
    • 1-Bromobutane is highly reactive as an alkylating agent, participating in nucleophilic substitution reactions, whereas this compound’s ether linkage may favor stability and solvent applications .
  • Applications :
    • 1-Bromobutane is widely used in organic synthesis (e.g., Grignard reactions), while fluorinated ethers like this compound may find niche roles in pharmaceuticals or agrochemicals due to fluorine’s metabolic stability .

Comparison with Fluorinated Thioethers: 1-[(Difluoromethyl)thio]-butane

  • Functional Groups: 1-[(Difluoromethyl)thio]-butane (CAS: Not provided): Contains a difluoromethylthio (-SCF₂H) group.
  • Synthesis :
    • Both fluorinated ethers and thioethers require specialized fluorination techniques, such as Sandmeyer-type reactions, to introduce fluorine-containing substituents .
  • Stability :
    • Thioethers generally exhibit higher nucleophilicity than ethers, but the fluorine atoms in both classes enhance resistance to degradation .

Physical and Chemical Properties

Property This compound (Inferred) 1-(1-Butoxyethoxy)butane 1-Bromobutane
Molecular Formula C₅H₁₁FO C₁₀H₂₂O₂ C₄H₉Br
Molecular Weight (g/mol) ~106.14 174.28 137.02
Boiling Point (°C) ~80–90 (estimated) Not provided 101–102
Toxicity (GHS Category) Likely Category 4 (analogous) Category 4 (oral, dermal, inhalation) Category 2 (oral)

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